molecular formula C20H21F3N4O B1487368 Flibanserin D4 CAS No. 2122830-91-3

Flibanserin D4

Cat. No.: B1487368
CAS No.: 2122830-91-3
M. Wt: 394.4 g/mol
InChI Key: PPRRDFIXUUSXRA-ZEJCXXMWSA-N
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Description

Flibanserin D4, also known by its brand name Addyi , is a novel pharmacologic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is characterized by recurrent or persistent absence or deficiency of desire for sexual activity and sexual fantasies, leading to pronounced distress or interpersonal difficulty .


Synthesis Analysis

The synthesis of this compound involves several steps, but I’ll highlight a key method. In continuous-flow equipment, the compound is synthesized stepwise, starting from purified intermediates. The entire flow synthesis is carried out using crude solutions from previous steps, without altering the reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C20H21F3N4O . It has an average mass of 390.402 Da and a monoisotopic mass of 390.166748 Da . The chemical structure consists of a benzimidazole ring with a piperazine moiety and a trifluoromethylphenyl group. The compound’s 3D structure can be visualized here .


Chemical Reactions Analysis

This compound behaves as a 5-HT2A antagonist and a 5-HT1A agonist . Additionally, it has an affinity for 5-HT2B , 5-HT2C , and dopamine D4 receptors . These interactions contribute to its pharmacological effects, including modulation of serotonin, dopamine, and norepinephrine neurotransmitters .


Physical and Chemical Properties Analysis

  • Molar Volume : 302.0±3.0 cm³

Scientific Research Applications

  • Pharmacokinetic Studies : Flibanserin D4 has been used in pharmacokinetic studies, particularly in the analysis of flibanserin in human plasma. Sultan et al. (2019) developed a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) bioanalytical method using this compound as an internal standard. This method was successfully applied in a pharmacokinetic study measuring flibanserin concentrations in healthy female volunteers (Sultan et al., 2019).

  • Mechanism of Action Research : The compound's impact on neurotransmitter activity in the brain has been a subject of research. Stahl et al. (2011) investigated how flibanserin works at serotonin receptors in the brain, affecting levels of dopamine, norepinephrine, and serotonin, which can influence sexual desire and arousal (Stahl et al., 2011).

  • Analytical Chemistry : this compound has been utilized in the development of analytical methods for determining flibanserin levels. For example, Ahmed and Abdallah (2020) developed a spectrofluorometric method for determining flibanserin in the presence of its degradation products, using stability-indicating methods (Ahmed & Abdallah, 2020).

  • Investigations in Neurochemistry : Research has been conducted on flibanserin's effects on neurochemistry. Invernizzi et al. (2003) studied the effect of flibanserin on serotonin, dopamine, and noradrenaline levels in rats' brains, revealing its potential as an antidepressant drug (Invernizzi et al., 2003).

  • Brain Delivery Research : Research has also focused on enhancing flibanserin's brain delivery and bioavailability. Fahmy et al. (2020) developed an intranasal niosomal in situ gel for flibanserin, aiming to overcome the limitations of oral administration and promote direct brain delivery (Fahmy et al., 2020).

  • Degradation and Metabolite Profiling : Sharma et al. (2021) performed a comprehensive study on the degradation behavior of flibanserin to identify and characterize its potential degradation products. This study helps in understanding the degradation impurities of flibanserin (Sharma et al., 2021).

  • Drug Interaction Studies : Research has also been conducted on the interactions of flibanserin with other substances. Stevens et al. (2017) provided a comprehensive understanding of the interaction between flibanserin and alcohol (Stevens et al., 2017).

Mechanism of Action

Target of Action

Flibanserin-d4, also known as Flibanserin D4, primarily targets serotonin receptors in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, and sexual behavior.

Mode of Action

Flibanserin-d4 acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This means it enhances the action of 5-HT1A receptors while inhibiting the action of 5-HT2A receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HT2C receptors .

Biochemical Pathways

The action of Flibanserin-d4 on these receptors contributes to a reduction in serotonin levels and an increase in dopamine and norepinephrine levels in the brain . These changes affect various biochemical pathways involved in reward processing, potentially influencing motivation, interest, and desire .

Result of Action

The molecular and cellular effects of Flibanserin-d4’s action involve changes in neurotransmitter levels in the brain. By reducing serotonin levels and increasing dopamine and norepinephrine levels, Flibanserin-d4 may influence reward processing, potentially enhancing sexual interest and desire .

Safety and Hazards

Flibanserin D4 may cause side effects such as sedation. It’s essential to consider contraindications and potential drug interactions when prescribing this medication .

Biochemical Analysis

Biochemical Properties

Flibanserin D4 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin receptors, specifically acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . Additionally, this compound moderately antagonizes dopamine D4 receptors and 5-HT2B and 5-HT2C receptors . These interactions result in the modulation of neurotransmitter levels, including the reduction of serotonin and the increase of norepinephrine and dopamine .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, this compound modulates the release of neurotransmitters, leading to changes in cellular communication and function . The compound’s impact on dopamine and norepinephrine levels also affects cellular metabolism and energy balance . These effects are observed in different cell types, including neurons and other cells involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, this compound modulates the activity of these receptors, leading to changes in neurotransmitter release . The compound’s action on dopamine D4 receptors and 5-HT2B and 5-HT2C receptors further contributes to its overall effect on neurotransmitter levels . These interactions result in the reduction of serotonin and the increase of norepinephrine and dopamine, which play a crucial role in reward processing and sexual desire .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation observed over time . Long-term effects on cellular function include sustained changes in neurotransmitter levels and modulation of cellular signaling pathways . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, this compound may induce toxic or adverse effects, including sedation and changes in motor behavior . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . The interaction with specific enzymes and cofactors plays a crucial role in the compound’s metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with these transporters and proteins affects its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to specific receptors and transporters . These interactions play a crucial role in the compound’s overall pharmacokinetics and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity and function . These targeting signals and modifications play a crucial role in the compound’s overall efficacy and cellular effects . The subcellular localization of this compound is essential for its interaction with specific biomolecules and receptors .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRDFIXUUSXRA-ZEJCXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of flibanserin D4 in the analysis of flibanserin in human plasma?

A1: this compound serves as an internal standard (IS) in the ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying flibanserin in plasma []. An IS is a compound similar in structure and properties to the analyte (flibanserin in this case) but chemically distinguishable (due to isotopic labeling). It is added to the plasma sample at a known concentration before extraction and analysis.

    Q2: How does the use of this compound contribute to the validation of the analytical method?

    A2: The U.S. Food and Drug Administration (FDA) sets specific guidelines for validating bioanalytical methods []. Using this compound as an internal standard directly contributes to meeting these guidelines by enabling the assessment of:

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